molecular formula C21H35N5O2 B2616606 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-02-4

8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No. B2616606
CAS RN: 851942-02-4
M. Wt: 389.544
InChI Key: RDOFFCDFDMKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione , also known by its chemical structure, is a compound with the following IUPAC name: 4-[(2-ethyl-1-piperidinyl)methyl]phenylamine . Its molecular formula is C14H22N2 . This compound exhibits interesting pharmacological properties and has been studied for various applications .


Molecular Structure Analysis

The molecular structure of 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione consists of a purine core with additional substituents. The presence of the 2-ethylpiperidin-1-yl group and the hexyl side chain contributes to its unique properties. The trifluoromethyl group at position 2 enhances its lipophilicity and may influence its biological activity. A visual representation of the molecular structure would be beneficial for a more detailed analysis .


Physical And Chemical Properties Analysis

  • Safety Hazards : The compound poses minimal acute hazards, but standard safety precautions should be followed during handling

Mechanism of Action

The precise mechanism of action for 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione remains elusive. Researchers may have explored its interactions with specific receptors, enzymes, or cellular pathways. Understanding its mode of action could guide its potential therapeutic applications .

properties

CAS RN

851942-02-4

Product Name

8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Molecular Formula

C21H35N5O2

Molecular Weight

389.544

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H35N5O2/c1-5-7-8-10-14-26-17(15-25-13-11-9-12-16(25)6-2)22-19-18(26)20(27)24(4)21(28)23(19)3/h16H,5-15H2,1-4H3

InChI Key

RDOFFCDFDMKXHS-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.